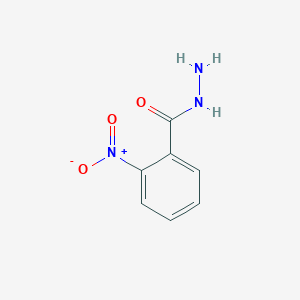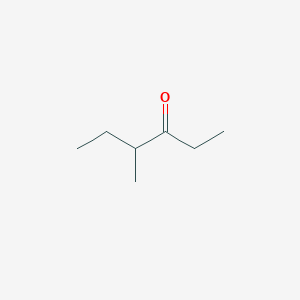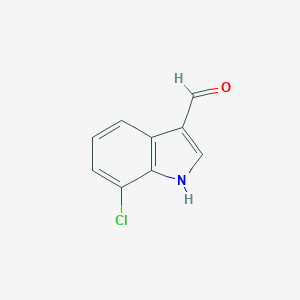
7-chloro-1H-indole-3-carbaldehyde
Descripción general
Descripción
7-chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of a chloro substituent and a carbaldehyde group in the molecule suggests that it has potential for various chemical reactions and could serve as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives, such as 7-chloro-1H-indole-3-carbaldehyde, can be achieved through various methods. One approach is the aminocatalyzed cascade synthesis, which involves the reaction of indole-7-carbaldehyde derivatives with α,β-unsaturated aldehydes. This method utilizes iminium-enamine activation and has been shown to be effective for producing 1,7-annulated indoles with a chloro substituent at the C-3 position, which is crucial for the reaction to proceed. The use of a diphenylprolinol silyl ether catalyst has been reported to yield these annulated indoles in good yields and with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H-indole-3-carbaldehyde is characterized by the indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The chloro substituent at the C-3 position and the carbaldehyde group at the C-1 position are significant functional groups that influence the reactivity and potential applications of the molecule. These groups can participate in various chemical reactions and can be modified to introduce additional functionalities.
Chemical Reactions Analysis
Indole derivatives, including 7-chloro-1H-indole-3-carbaldehyde, can undergo a range of chemical reactions. For instance, the Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones. This reaction uses hydrogen peroxide and hydrochloric acid to oxidize the indole derivative. The presence of methoxy groups at the C-4 and C-6 positions on the indole ring activates the C-7 position for oxidation. Additionally, the oxidation of indole-7-carbaldehydes with magnesium monoperphthalate can result in the formation of indol-2-ones through oxidation at the C-2 position .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1H-indole-3-carbaldehyde are influenced by its molecular structure. The presence of the chloro and carbaldehyde groups not only affects its reactivity but also its physical properties such as solubility, melting point, and boiling point. These properties are essential for determining the conditions under which the compound can be handled and used in chemical syntheses. The fluorescence properties of the 1,7-ring fused indoles prepared from similar compounds suggest that 7-chloro-1H-indole-3-carbaldehyde derivatives may also exhibit interesting optical properties, which could be explored for potential applications in materials science or as fluorescent probes .
Aplicaciones Científicas De Investigación
1. Multicomponent Reactions (MCRs) in Pharmaceutical Chemistry
- Summary of the application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Methods of application : These compounds are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results or outcomes : This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
2. Synthesis of Indole Derivatives
- Summary of the application : Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
3. Biosynthetic Pathway in Arabidopsis
- Summary of the application : In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via intermediates. These indolic secondary metabolites play an important role in pathogen defense .
- Methods of application : The biosynthesis of ICHO and ICOOH derivatives involves a series of enzymatic reactions. The intermediates indole-3-acetaldoxime and indole-3-acetonitrile are converted into ICHO and ICOOH .
- Results or outcomes : The accumulation of these metabolites contributes to the plant’s resistance to various pathogens .
4. Pharmaceutical Applications
- Summary of the application : Indole-3-carbaldehyde derivatives are used as analgesic agents, hypoglycemic agents, tryptophan dioxygenase inhibitors, antibacterial and antifungal agents, antiamoebic and cytotoxic agents, and inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
- Methods of application : These compounds are synthesized and used in various pharmaceutical formulations .
- Results or outcomes : These compounds have shown promising results in treating various conditions, including pain, high blood sugar, infections, amoebic diseases, and Dengue fever .
5. Anticancer Immunomodulators
- Summary of the application : Pyridyl-ethenyl-indoles, a type of indole-3-carbaldehyde derivative, are potential anticancer immunomodulators .
- Methods of application : These compounds are synthesized and used in various pharmaceutical formulations .
- Results or outcomes : These compounds have shown promising results in treating various types of cancer .
6. Antiviral Activity
- Summary of the application : Some indole-3-carbaldehyde derivatives are inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
- Methods of application : These compounds are synthesized and used in various pharmaceutical formulations .
- Results or outcomes : These compounds have shown promising results in treating Dengue fever .
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNOJSRXQVQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349236 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
1008-07-7 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



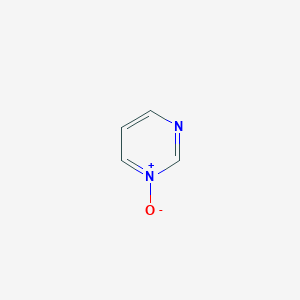
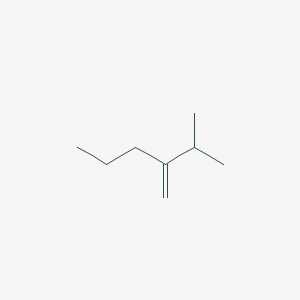
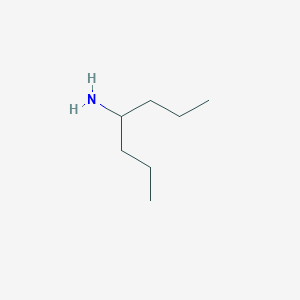
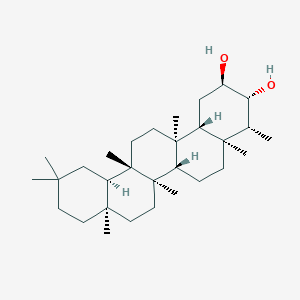
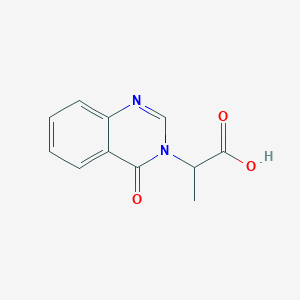
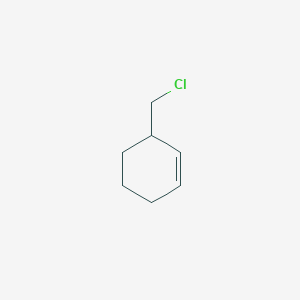
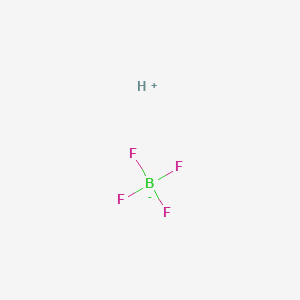
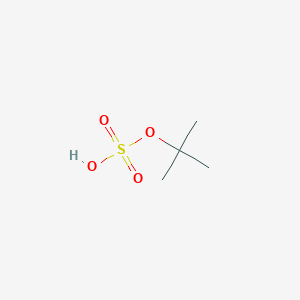
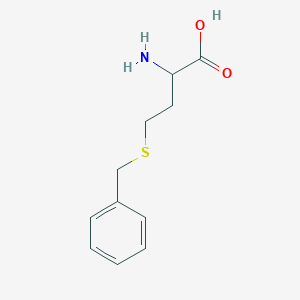
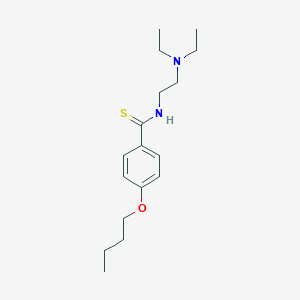
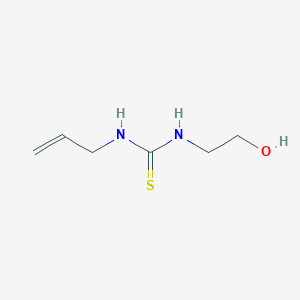
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
